molecular formula C18H21FN2O2S B369252 1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine CAS No. 873675-62-8

1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine

Cat. No.: B369252
CAS No.: 873675-62-8
M. Wt: 348.4g/mol
InChI Key: GVNFQHLTCXWORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethylphenyl group and a fluorobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where piperazine is reacted with 4-ethylphenyl halide under basic conditions to form 1-(4-ethylphenyl)piperazine. This intermediate is then subjected to sulfonylation using 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-(4-Carboxyphenyl)-4-(2-fluorobenzenesulfonyl)piperazine.

    Reduction: 1-(4-Ethylphenyl)-4-(2-fluorobenzenesulfanyl)piperazine.

    Substitution: 1-(4-Ethylphenyl)-4-(2-substitutedbenzenesulfonyl)piperazine.

Scientific Research Applications

1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The ethylphenyl and fluorobenzenesulfonyl groups can enhance the compound’s binding affinity and specificity, leading to targeted effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-4-(2-fluorobenzenesulfonyl)piperazine
  • 1-(4-Ethylphenyl)-4-(2-chlorobenzenesulfonyl)piperazine
  • 1-(4-Ethylphenyl)-4-(2-fluorobenzenesulfonyl)morpholine

Uniqueness

1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine stands out due to the combination of its ethylphenyl and fluorobenzenesulfonyl groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar molecules.

Properties

CAS No.

873675-62-8

Molecular Formula

C18H21FN2O2S

Molecular Weight

348.4g/mol

IUPAC Name

1-(4-ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21FN2O2S/c1-2-15-7-9-16(10-8-15)20-11-13-21(14-12-20)24(22,23)18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3

InChI Key

GVNFQHLTCXWORI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

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